Acalabrutinib Maleate: A Technical Guide to its Covalent Binding with Bruton's Tyrosine Kinase (BTK)
Acalabrutinib Maleate: A Technical Guide to its Covalent Binding with Bruton's Tyrosine Kinase (BTK)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of acalabrutinib (B560132), a second-generation Bruton's tyrosine kinase (BTK) inhibitor. It focuses on its covalent binding to the BTK active site, detailing the specificity, and the experimental protocols used to characterize this interaction.
Mechanism of Action: Covalent Inhibition of BTK
Acalabrutinib is a highly selective and potent inhibitor of Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is essential for the proliferation, survival, and migration of both normal and malignant B-cells.[3][4] In several B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, promoting uncontrolled cancer cell growth.[1][2]
Acalabrutinib functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue, Cys481, located in the ATP-binding pocket of the BTK enzyme.[1][5][6][7][8][9][10][11] This covalent interaction is facilitated by acalabrutinib's reactive butynamide group.[3][8][9] By permanently occupying the ATP-binding site, acalabrutinib blocks the kinase activity of BTK, thereby disrupting downstream signaling cascades, including the NF-κB, PI3K, and MAPK pathways.[2][4] This disruption ultimately leads to the inhibition of B-cell proliferation and induction of apoptosis (programmed cell death).[1]
One of the key advantages of acalabrutinib is its high selectivity for BTK with minimal off-target effects, particularly when compared to the first-generation BTK inhibitor, ibrutinib (B1684441).[1][12][13] Acalabrutinib demonstrates significantly less inhibition of other kinases, such as EGFR, ITK, and TEC, which is believed to contribute to its improved safety profile.[8][12][14]
Acalabrutinib is metabolized in the body to an active metabolite, ACP-5862.[14][15] This metabolite is also a potent and selective inhibitor of BTK, contributing to the overall therapeutic effect.[14]
Quantitative Analysis of Acalabrutinib's Potency and Selectivity
The potency and selectivity of acalabrutinib and its active metabolite have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.
| Inhibitor | Target Kinase | IC50 (nM) | Fold Selectivity vs. BTK |
| Acalabrutinib | BTK | 3 - 5.1 | - |
| ITK | >1000 | >200-333 | |
| TEC | ~285 | ~56-95 | |
| BMX | ~57 | ~11-19 | |
| EGFR | >1000 | >200-333 | |
| ACP-5862 (Active Metabolite) | BTK | ~6-10 | - |
Note: IC50 values are compiled from multiple sources and may vary depending on the specific assay conditions. The fold selectivity is calculated based on the average BTK IC50 of 4 nM.
Experimental Protocols
Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 value of acalabrutinib against BTK using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human BTK enzyme
-
TR-FRET compatible kinase substrate (e.g., biotinylated peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Europium-labeled anti-phosphotyrosine antibody (donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Acalabrutinib (serially diluted)
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of acalabrutinib in DMSO and then dilute further in assay buffer.
-
In a 384-well plate, add the BTK enzyme, the biotinylated substrate, and the acalabrutinib dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor fluorophore in a buffer containing EDTA.
-
Incubate the plate for a further 60 minutes at room temperature to allow for antibody and streptavidin binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the acalabrutinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
BTK Occupancy Assay (ELISA-based)
This protocol describes a method to quantify the percentage of BTK enzyme that is bound by acalabrutinib in a cellular context.
Materials:
-
B-cell line (e.g., Ramos cells) or patient-derived cells
-
Acalabrutinib
-
Cell lysis buffer
-
Biotinylated covalent BTK probe (binds to unoccupied BTK)
-
Streptavidin-coated 96-well plates
-
Primary anti-BTK antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Cell Treatment: Treat the B-cells with varying concentrations of acalabrutinib for a specified time (e.g., 1-2 hours) at 37°C. Include a vehicle control (DMSO) for 0% occupancy and a high concentration of a known covalent BTK inhibitor for 100% occupancy.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates and normalize all samples to the same concentration.
-
Probe Incubation: Incubate the cell lysates with a biotinylated covalent BTK probe. This probe will bind to any BTK that is not already occupied by acalabrutinib.
-
Capture: Add the lysate-probe mixture to streptavidin-coated plates and incubate to allow the biotinylated probe-BTK complex to bind to the plate.
-
Washing: Wash the plates to remove unbound components.
-
Antibody Incubation: Add a primary anti-BTK antibody, followed by an HRP-conjugated secondary antibody, with washing steps in between.
-
Detection: Add TMB substrate and incubate until a color develops. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Calculation: The percentage of BTK occupancy is calculated as: (1 - (Signal_treated / Signal_vehicle)) * 100.
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
Caption: Acalabrutinib covalently inhibits BTK, a key kinase in the BCR signaling pathway.
Experimental Workflow for BTK Occupancy Assay
Caption: Workflow for determining BTK occupancy using a probe-based ELISA method.
References
- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
